molecular formula C20H21N3O2 B611735 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile CAS No. 1242443-29-3

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile

Número de catálogo B611735
Número CAS: 1242443-29-3
Peso molecular: 335.41
Clave InChI: LTPGKAICNBCBPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile is a drug that binds to the allosteric site of glutamate receptors . It has been shown to be effective in treating schizophrenic patients, and may have the potential for therapeutic use in other conditions .


Molecular Structure Analysis

The molecular structure of 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile includes a benzene ring attached to a piperazine ring via an acetyl group . The piperazine ring is also attached to a benzyloxy group . The molecular formula is C20H21N3O2 and the molecular weight is 335.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile include a molecular weight of 335.4 g/mol and a molecular formula of C20H21N3O2 . Further details about its physical and chemical properties are not available in the retrieved information.

Aplicaciones Científicas De Investigación

  • Hepatitis C Virus (HCV) Treatment : A derivative, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, was identified as a modest HCV inhibitor. Chemical optimization led to a new scaffold with increased antiviral activity against HCV. A highly effective HCV inhibitor, L0909, was identified and demonstrated potential as a promising HCV entry inhibitor for single or combination therapeutic applications (Xin-bei Jiang et al., 2020).

  • Anti-Bone Cancer Activity : A heterocyclic compound using a related structure demonstrated potential anti-bone cancer activity and was evaluated against human bone cancer cell lines. Molecular docking studies were also conducted to explore its potential antiviral activity (G. Lv et al., 2019).

  • Antimicrobial Studies : New pyridine derivatives related to the compound showed considerable antibacterial activity. These findings highlight the compound's potential in developing new antimicrobial agents (N. B. Patel & S. N. Agravat, 2009).

  • Anti-Malarial Agents : Certain piperazine derivatives, which are structurally related, have demonstrated anti-malarial activity. The study reported on the crystal structures of active and nonactive derivatives, underscoring the importance of specific structural features for generating activity (W. Cunico et al., 2009).

  • Antiviral and Antimicrobial Activities : Urea and Thiourea derivatives of Piperazine doped with Febuxostat were synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Some compounds showed promising antiviral and antimicrobial activities (R. C. Krishna Reddy et al., 2013).

  • Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and showed significant antibacterial efficacies, including inhibitory activities against MRSA and VRE bacterial strains. They also demonstrated biofilm inhibition activities (Ahmed E. M. Mekky & S. Sanad, 2020).

Propiedades

IUPAC Name

2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPGKAICNBCBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile

Citations

For This Compound
12
Citations
KJ Gregory, EJ Herman, AJ Ramsey… - … of Pharmacology and …, 2013 - ASPET
Impaired transmission through glutamatergic circuits has been postulated to play a role in the underlying pathophysiology of schizophrenia. Furthermore, inhibition of the N-methyl-d-…
Number of citations: 51 jpet.aspetjournals.org
KJ Gregory, MJ Noetzel, CM Niswender - Progress in molecular biology …, 2013 - Elsevier
The metabotropic glutamate receptors (mGlus) mediate a neuromodulatory role throughout the brain for the major excitatory neurotransmitter, glutamate. Seven of the eight mGlu …
Number of citations: 60 www.sciencedirect.com
JM Bartolomé-Nebreda, S Conde-Ceide… - Journal of medicinal …, 2013 - ACS Publications
Starting from a singleton chromanone high throughput screening (HTS) hit, we describe a focused medicinal chemistry optimization effort leading to the identification of a novel series of …
Number of citations: 22 pubs.acs.org
KJ Gregory, ED Nguyen, C Malosh… - ACS chemical …, 2014 - ACS Publications
A common metabotropic glutamate receptor 5 (mGlu 5 ) allosteric site is known to accommodate diverse chemotypes. However, the structural relationship between compounds from …
Number of citations: 45 pubs.acs.org
DK Tracy, N Smallcombe, F Tiwana, J Fosbraey… - Melatonin …, 2016 - Springer
Schizophrenia is a profoundly disabling condition affecting approximately 1% of the population. Although often defined by the presence of so-called ‘positive’ symptoms of …
Number of citations: 2 link.springer.com
KJ Gregory, MJ Noetzel, JM Rook, PN Vinson… - Molecular …, 2012 - ASPET
Drug discovery programs increasingly are focusing on allosteric modulators as a means to modify the activity of G protein-coupled receptor (GPCR) targets. Allosteric binding sites are …
Number of citations: 77 molpharm.aspetjournals.org
PN Vinson, PJ Conn - Neuropharmacology, 2012 - Elsevier
Treatment options for schizophrenia that address all symptom categories (positive, negative, and cognitive) are lacking in current therapies for this disorder. Compounds targeting the …
Number of citations: 109 www.sciencedirect.com
FC Acher - Tocris Biosci. Rev. Lett, 2011 - resources.tocris.com
Glutamate is the major excitatory neurotransmitter in the brain. It is released from presynaptic vesicles and activates postsynaptic ligand-gated ion channel receptors (NMDA, AMPA and …
Number of citations: 7 resources.tocris.com
JM Wierońska, SH Zorn, D Doller, A Pilc - Pharmacology & therapeutics, 2016 - Elsevier
In this review, we aim to present, discuss and clarify our current understanding regarding the prediction of possible antipsychotic effects of metabotropic glutamate (mGlu) receptor …
Number of citations: 59 www.sciencedirect.com
N Matosin, KA Newell - Neuroscience & Biobehavioral Reviews, 2013 - Elsevier
Metabotropic glutamate receptor 5 (mGluR5) potentiates the NMDA receptor (NMDAR) in brain regions implicated in schizophrenia, making it a viable therapeutic target for the …
Number of citations: 95 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.